4-tert-Butylbenzyl mercaptan

Description

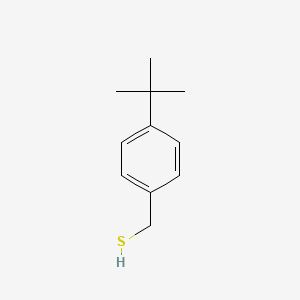

Structure

3D Structure

Properties

IUPAC Name |

(4-tert-butylphenyl)methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16S/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-7,12H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYKSYBJKIMANV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373791 | |

| Record name | 4-tert-Butylbenzyl mercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49543-63-7 | |

| Record name | 4-tert-Butylbenzyl mercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-tert-butylphenyl)methanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-tert-butylbenzyl Mercaptan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-tert-butylbenzyl mercaptan, a key intermediate in the production of various agrochemicals and a valuable building block in organic synthesis.[1] This document details a reliable synthetic protocol, outlines the key physicochemical properties, and presents a thorough characterization of the compound.

Introduction

4-tert-butylbenzyl mercaptan, also known as (4-(tert-butyl)phenyl)methanethiol, is an organosulfur compound with the chemical formula C₁₁H₁₆S. Its structure features a benzyl (B1604629) mercaptan core substituted with a tert-butyl group at the para position of the benzene (B151609) ring. This substitution pattern imparts specific physical and chemical properties that make it a versatile reagent in various chemical transformations. The primary application of this compound is as a crucial intermediate in the synthesis of the acaricide Pyridaben.[1]

Synthesis of 4-tert-butylbenzyl Mercaptan

The most common and efficient method for the synthesis of 4-tert-butylbenzyl mercaptan involves the nucleophilic substitution of 4-tert-butylbenzyl chloride with a sulfur source, typically sodium hydrosulfide (B80085). This reaction proceeds readily under mild conditions to afford the desired thiol in high yield and purity.[1]

Synthesis Pathway

The synthesis follows a straightforward Sₙ2 reaction mechanism where the hydrosulfide anion (SH⁻) acts as the nucleophile, displacing the chloride ion from the benzylic carbon of 4-tert-butylbenzyl chloride.

Caption: Synthesis of 4-tert-butylbenzyl mercaptan.

Experimental Protocol

This protocol is adapted from a known industrial method.[1]

Materials:

-

4-tert-butylbenzyl chloride (1.0 eq)

-

Sodium hydrosulfide (NaSH), aqueous solution (typically ~20-25%) (1.3 eq)

-

Toluene

-

Tetrabutylammonium bromide (phase-transfer catalyst)

-

Acetic acid

Procedure:

-

To a four-necked reaction flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser, add 4-tert-butylbenzyl chloride, toluene, tetrabutylammonium bromide, and acetic acid.

-

Heat the mixture to 50°C with stirring.

-

Slowly add the aqueous solution of sodium hydrosulfide dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 50°C.

-

After the addition is complete, continue to stir the mixture at 50°C for an additional 30 minutes to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Allow the layers to separate and discard the lower aqueous layer.

-

Wash the organic (toluene) layer with water to remove any remaining inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to remove the toluene.

-

The crude product is obtained as a pale yellow liquid.[1] For higher purity, the product can be further purified by vacuum distillation.[1]

Characterization of 4-tert-butylbenzyl Mercaptan

Thorough characterization is essential to confirm the identity and purity of the synthesized 4-tert-butylbenzyl mercaptan. The following sections detail the expected physicochemical properties and spectral data for this compound.

Physicochemical Properties

The key physical and chemical properties of 4-tert-butylbenzyl mercaptan are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₆S |

| Molecular Weight | 180.31 g/mol |

| Appearance | Colorless to pale yellow liquid[1] |

| Boiling Point | 102-103 °C at 3.1 mmHg[2][3] |

| Density | 0.966 g/mL at 25 °C[2][3] |

| Refractive Index (n²⁰/D) | 1.5430[2][3] |

Spectroscopic Data

Spectroscopic analysis is a powerful tool for the structural elucidation and confirmation of the synthesized product.

The ¹H NMR spectrum of 4-tert-butylbenzyl mercaptan is expected to show distinct signals corresponding to the different types of protons in the molecule.

Predicted ¹H NMR Data (CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.35 | d | 2H | Aromatic (ortho to -CH₂SH) |

| ~ 7.25 | d | 2H | Aromatic (meta to -CH₂SH) |

| ~ 3.70 | d | 2H | -CH₂-SH |

| ~ 1.65 | t | 1H | -SH |

| ~ 1.30 | s | 9H | -C(CH₃)₃ |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Predicted ¹³C NMR Data (CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 | Aromatic (ipso to -C(CH₃)₃) |

| ~ 138 | Aromatic (ipso to -CH₂SH) |

| ~ 128 | Aromatic (-CH) |

| ~ 125 | Aromatic (-CH) |

| ~ 34 | -C (CH₃)₃ |

| ~ 31 | -C(C H₃)₃ |

| ~ 28 | -C H₂-SH |

The FT-IR spectrum is used to identify the functional groups present in the molecule.

Predicted FT-IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050-3020 | Medium | Aromatic C-H stretch |

| ~ 2960-2860 | Strong | Aliphatic C-H stretch |

| ~ 2600-2550 | Weak | S-H stretch (thiol) |

| ~ 1610, 1510 | Medium | Aromatic C=C stretch |

| ~ 1460 | Medium | -CH₂- scissoring |

| ~ 830 | Strong | p-disubstituted benzene C-H bend |

Experimental Workflow and Logic

The overall process from synthesis to characterization follows a logical progression to ensure the desired product is obtained with high purity and its identity is confirmed.

Caption: Experimental workflow for synthesis and characterization.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of 4-tert-butylbenzyl mercaptan and a comprehensive overview of its characterization. The provided data and methodologies can serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, enabling the reliable preparation and identification of this important chemical intermediate.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-tert-butylbenzyl Mercaptan

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-butylbenzyl mercaptan, also known as (4-(tert-butyl)phenyl)methanethiol, is a thiol derivative with significant applications in organic synthesis.[1] Its utility spans from being a crucial intermediate in the production of agrochemicals to a reactant in the synthesis of potential therapeutic agents.[2][3] This technical guide provides a comprehensive overview of the physicochemical properties of 4-tert-butylbenzyl mercaptan, detailed experimental protocols for its synthesis, and highlights its role in relevant synthetic pathways.

Physicochemical Properties

The fundamental physical and chemical characteristics of 4-tert-butylbenzyl mercaptan are summarized in the table below. These properties are essential for its handling, application in reactions, and for analytical purposes.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆S | [1] |

| Molecular Weight | 180.31 g/mol | [1][4] |

| Boiling Point | 102-103 °C at 3.1 mmHg | [2] |

| Density | 0.966 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.5430 | [2] |

| Flash Point | 72.2 °C (162.0 °F) - closed cup | |

| Appearance | Colorless to light yellow or light orange liquid | [3][5] |

| CAS Number | 49543-63-7 | [1] |

| InChI Key | UIYKSYBJKIMANV-UHFFFAOYSA-N | [2] |

| SMILES | CC(C)(C)c1ccc(CS)cc1 | [2] |

Experimental Protocols

Synthesis of 4-tert-butylbenzyl Mercaptan

A common and efficient method for the synthesis of 4-tert-butylbenzyl mercaptan involves the reaction of p-tert-butylbenzyl chloride with sodium hydrosulfide (B80085).[5]

Materials:

-

p-tert-butylbenzyl chloride

-

Tetrabutylammonium (B224687) bromide

-

Acetic acid

-

23% Sodium hydrosulfide aqueous solution

-

Four-necked reaction flask (300mL capacity)

-

Stirring apparatus

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Into a 300mL four-necked reaction flask, add 18.3g (0.1 mol) of p-tert-butylbenzyl chloride, 100g of toluene, 0.5g of tetrabutylammonium bromide, and 1.8g (0.03 mol) of acetic acid.[5]

-

Heat the mixture to 50°C with stirring.[5]

-

Slowly add 31.7g (0.13 mol) of a 23% aqueous solution of sodium hydrosulfide dropwise over a period of 30 minutes while maintaining the temperature at 50°C.[5]

-

After the addition is complete, continue to stir the reaction mixture for an additional 30 minutes at 50°C.[5]

-

Cool the mixture to room temperature and allow the layers to separate.[5]

-

Transfer the mixture to a separatory funnel and separate the organic (toluene) layer.

-

Wash the toluene layer with water.

-

Remove the toluene by evaporation under reduced pressure using a rotary evaporator to yield the crude product.[5]

-

The resulting pale yellow liquid is 4-tert-butylbenzyl mercaptan. This procedure yields approximately 18.0g of the product with a purity of around 93%, corresponding to a synthesis yield of 92%.[5] For higher purity (up to 99%), the crude product can be further purified by vacuum distillation, collecting the fraction at 90-92°C/532Pa.[5]

General Methods for Physicochemical Property Determination

While specific experimental protocols for the determination of the physicochemical properties of 4-tert-butylbenzyl mercaptan are not detailed in the readily available literature, standard methods for liquid compounds would be employed.

-

Boiling Point: The boiling point at reduced pressure is determined by vacuum distillation. The observed boiling temperature is recorded along with the corresponding pressure.

-

Density: The density of the liquid can be measured using a pycnometer or a digital density meter at a specified temperature (e.g., 25 °C).

-

Refractive Index: The refractive index is typically measured using an Abbe refractometer.[6] A few drops of the liquid are placed between the prisms of the refractometer, and the refractive index is read directly from the calibrated scale at a specific temperature (e.g., 20 °C) and wavelength (e.g., the sodium D-line).[6]

Applications in Synthesis

4-tert-butylbenzyl mercaptan is a versatile reactant in organic synthesis. Its primary applications include its role as a key intermediate in the production of the acaricide Pyridaben and in the synthesis of inhibitors for the voltage-gated sodium channel Nav1.7, a target for pain therapeutics.[2][3]

Role in Pyridaben Synthesis

Pyridaben is a widely used acaricide and insecticide.[7] One of the green synthesis routes for Pyridaben involves the thioetherification of a dichloropyridazinone derivative with 4-tert-butylbenzyl mercaptan. This method is favored as it avoids the generation of toxic hydrogen sulfide (B99878) gas.

Caption: Synthesis of Pyridaben from 4-tert-butylbenzyl mercaptan.

Role in the Synthesis of Nav1.7 Inhibitors

Voltage-gated sodium channel Nav1.7 is a significant target in drug discovery for the development of novel analgesics.[8] 4-tert-butylbenzyl mercaptan is utilized in the preparation of N-Me-aminopyrimidinone derivatives, which act as potent state-dependent inhibitors of Nav1.7.[2][3]

Caption: Role of 4-tert-butylbenzyl mercaptan in Nav1.7 inhibitor synthesis.

Safety Information

4-tert-butylbenzyl mercaptan is classified as a combustible liquid and causes skin, eye, and respiratory irritation.[9] Appropriate personal protective equipment, including gloves, safety goggles, and a respirator, should be worn when handling this chemical. It should be stored in a cool, well-ventilated area away from heat and ignition sources.[3] For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

4-tert-butylbenzyl mercaptan is a valuable chemical intermediate with well-defined physicochemical properties. Its utility in the synthesis of the acaricide Pyridaben and, more significantly for the pharmaceutical industry, in the development of Nav1.7 inhibitors, underscores its importance. This guide provides essential data and protocols to support researchers and drug development professionals in the safe and effective use of this compound.

References

- 1. scbt.com [scbt.com]

- 2. 4-(tert-Butyl)benzyl mercaptan | 49543-63-7 [chemicalbook.com]

- 3. 4-(tert-Butyl)benzyl mercaptan One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. (4-Tert-butylphenyl)methanethiol | C11H16S | CID 2757252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. davjalandhar.com [davjalandhar.com]

- 7. Pyridaben | C19H25ClN2OS | CID 91754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-tert-Butylbenzyl Mercaptan (CAS No. 49543-63-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butylbenzyl mercaptan, also known as 4-tert-butylbenzenemethanethiol, is a versatile chemical intermediate with the CAS Registry Number 49543-63-7.[1][2][3] This organosulfur compound is of significant interest in various fields, including agrochemical synthesis and pharmaceutical research. Its utility is highlighted by its role as a key precursor in the production of the acaricide Pyridaben and, notably for the drug development sector, in the synthesis of potent and selective inhibitors of the Nav1.7 sodium channel, a promising target for novel analgesics.[4][5] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its application in the development of Nav1.7 inhibitors.

Chemical and Physical Properties

A summary of the key quantitative data for 4-tert-butylbenzyl mercaptan is presented in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Reference |

| CAS Registry Number | 49543-63-7 | [1][2][3] |

| Molecular Formula | C₁₁H₁₆S | [2][3] |

| Molecular Weight | 180.31 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [1][4] |

| Density | 0.966 g/mL at 25 °C (lit.) | [1][3] |

| Boiling Point | 102-103 °C at 3.1 mmHg (lit.) | [1][3] |

| Refractive Index | n20/D 1.5430 (lit.) | [1][3] |

| Flash Point | 162 °F (72.2 °C) - closed cup | [1][3] |

| pKa | 9.83 ± 0.10 (Predicted) | [1] |

Table 2: Safety and Handling Information

| Hazard Statement | Code |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Note: For complete safety information, please refer to the substance's Safety Data Sheet (SDS).

Experimental Protocols: Synthesis of 4-tert-Butylbenzyl Mercaptan

A common and effective method for the synthesis of 4-tert-butylbenzyl mercaptan is through the reaction of p-tert-butylbenzyl chloride with sodium hydrosulfide (B80085).[1]

3.1. Materials and Reagents

-

p-tert-Butylbenzyl chloride (18.3 g, 0.1 mol)

-

Toluene (B28343) (100 g)

-

Tetrabutylammonium (B224687) bromide (0.5 g)

-

Acetic acid (1.8 g, 0.03 mol)

-

23% Sodium hydrosulfide aqueous solution (31.7 g, 0.13 mol)

-

Water

3.2. Equipment

-

300 mL four-necked reaction flask

-

Stirrer

-

Heating mantle with temperature control

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

3.3. Procedure

-

Into a 300 mL four-necked reaction flask, add 18.3 g (0.1 mol) of p-tert-butylbenzyl chloride, 100 g of toluene, 0.5 g of tetrabutylammonium bromide, and 1.8 g (0.03 mol) of acetic acid.[1]

-

Heat the mixture to 50°C with stirring.[1]

-

Slowly add 31.7 g (0.13 mol) of a 23% sodium hydrosulfide aqueous solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 50°C.[1]

-

After the addition is complete, continue to stir the reaction mixture at 50°C for an additional 30 minutes.[1]

-

Cool the mixture to room temperature and allow the layers to separate.[1]

-

Transfer the mixture to a separatory funnel and separate the organic (toluene) layer.

-

Wash the toluene layer with water.[1]

-

Remove the toluene by evaporation under reduced pressure to yield the crude product.[1]

3.4. Purification and Yield

The crude product is a pale yellow liquid.[1] This procedure typically yields around 18.0 g of p-tert-butylbenzyl mercaptan with a purity of approximately 93%, corresponding to a synthesis yield of 92%.[1] For higher purity, the product can be further purified by vacuum distillation, collecting the fraction at 90-92°C/532Pa, which can increase the purity to 99%.[1]

Application in Drug Development: Targeting the Nav1.7 Sodium Channel

A significant application of 4-tert-butylbenzyl mercaptan in the pharmaceutical industry is its use as a reactant in the synthesis of N-Me-aminopyrimidinone derivatives.[4] These derivatives have been identified as potent and state-dependent inhibitors of the voltage-gated sodium channel Nav1.7.[4]

The Nav1.7 channel is predominantly expressed in peripheral nociceptive neurons and has been genetically validated as a critical target for pain perception.[6][7] Gain-of-function mutations in the SCN9A gene, which encodes for Nav1.7, lead to severe pain disorders, while loss-of-function mutations result in a congenital insensitivity to pain.[6][7] This makes selective inhibitors of Nav1.7 highly sought-after candidates for the development of novel analgesics with potentially fewer side effects than existing treatments.[6][8]

The development of selective Nav1.7 inhibitors is an active area of research, with various chemical scaffolds being explored, including aryl sulfonamides.[8][9][10] The synthesis of these complex molecules often requires specific building blocks, and 4-tert-butylbenzyl mercaptan serves as a valuable synthon in the creation of these potential new pain therapeutics.

Visualizations

5.1. Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 4-tert-butylbenzyl mercaptan.

Caption: Workflow for the synthesis of 4-tert-butylbenzyl mercaptan.

5.2. Role in Nav1.7 Inhibitor Synthesis

This diagram illustrates the logical relationship of 4-tert-butylbenzyl mercaptan as a starting material in the synthesis of compounds targeting the Nav1.7 channel for pain therapy.

Caption: Role of 4-tert-butylbenzyl mercaptan in developing Nav1.7 inhibitors.

References

- 1. echemi.com [echemi.com]

- 2. 4-(tert-Butyl)benzyl mercaptan synthesis - chemicalbook [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 4-(tert-Butyl)benzyl mercaptan | 49543-63-7 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of New Benzenesulfonamides As Potent and Selective Nav1.7 Inhibitors for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure-Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 4-tert-butylbenzyl Mercaptan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 4-tert-butylbenzyl mercaptan (CAS No. 49543-63-7), also known as 4-(tert-butyl)benzenemethanethiol. The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of the hazards, handling procedures, and emergency protocols associated with this compound. This document is intended to support risk assessments and promote safe laboratory practices.

Chemical Identification and Physical Properties

4-tert-butylbenzyl mercaptan is a benzyl (B1604629) mercaptan derivative used as a ligand in the synthesis of metal clusters and in the preparation of N-Me-aminopyrimidinone derivatives.[1][2][3] Its proper identification and physical characteristics are fundamental to its safe handling.

| Identifier | Value |

| Chemical Name | 4-tert-butylbenzyl mercaptan |

| Synonyms | 4-tert-Butylbenzenemethanethiol, 4-tert-Butylbenzylthiol, p-tert-Butylbenzyl mercaptan |

| CAS Number | 49543-63-7[1] |

| Molecular Formula | C11H16S[1] |

| Molecular Weight | 180.31 g/mol [1] |

| Appearance | Clear, colorless to light yellow or light orange liquid[1] |

| Physical Property | Value |

| Boiling Point | 102-103 °C at 3.1 mmHg[1][2][3][4] |

| Density | 0.966 g/mL at 25 °C[1][2][4] |

| Refractive Index (n20/D) | 1.5430[1][2][4] |

| Flash Point | 72.2 °C (162.0 °F) - closed cup[1][2] |

| pKa | 9.83 ± 0.10 (Predicted)[1][3] |

| Vapor Pressure | 0.0251 mmHg at 25°C[3] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation of the skin, eyes, and respiratory system.

GHS Classification: [5]

| Hazard Statement | Description |

| H315 | Causes skin irritation.[1][2][5] |

| H319 | Causes serious eye irritation.[1][2][5] |

| H335 | May cause respiratory irritation.[1][2][5] |

GHS Pictogram:

-

(GHS07)[1]

Experimental Protocols and Methodologies

The quantitative data presented in this guide, such as boiling point, density, and flash point, are determined using standardized experimental protocols. These methods are typically established by international bodies like ASTM International or the Organisation for Economic Co-operation and Development (OECD). Safety Data Sheets cite the results of these standardized tests rather than detailing the full experimental methodologies. For researchers requiring detailed procedural information, consulting the specific guidelines (e.g., OECD Guideline for Testing of Chemicals, Section 1: Physical-Chemical properties) is recommended. Toxicological data, when available, are derived from studies on analogous compounds or from predictive models.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure laboratory safety.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[6]

-

Avoid contact with skin, eyes, and clothing.[6]

-

Wash hands thoroughly after handling.[6]

-

Keep away from heat, sparks, open flames, and hot surfaces.[6]

-

Use non-sparking tools and take precautionary measures against static discharge.[6]

Storage:

-

Store in a cool, dark, and well-ventilated place.[6]

-

Keep the container tightly closed.[6]

-

The storage class code is 10 - Combustible liquids.[2]

The logical workflow for the safe handling of 4-tert-butylbenzyl mercaptan is illustrated in the diagram below.

Exposure Controls and Personal Protection

To prevent adverse health effects, appropriate personal protective equipment (PPE) must be worn.

| Protection Type | Recommendation |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles.[2] |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat.[2] |

| Respiratory Protection | If working outside a fume hood or if vapors are generated, use a NIOSH/MSHA approved respirator with an appropriate filter for organic vapors (e.g., type ABEK (EN14387) respirator filter). |

| Hygiene Measures | Prohibit eating, drinking, and smoking in the work area. Wash hands and face before breaks and at the end of the workday.[9] |

First-Aid and Emergency Procedures

In case of exposure or emergency, immediate action is required.

First-Aid Measures:

-

Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

-

Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation occurs, get medical advice.[6][7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical attention.[6][7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[7]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), dry sand, or alcohol-resistant foam.[6][10]

-

Unsuitable Extinguishing Media: The use of a water spray may be inefficient.[10]

-

Specific Hazards: The compound is combustible. Vapors are heavier than air and may travel to a source of ignition and flash back.[10] Containers may explode when heated.[7][10] Hazardous combustion products include carbon oxides and sulfur oxides.[8]

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition. Avoid breathing vapors and contact with the material. Use personal protective equipment.[6][7]

-

Environmental Precautions: Prevent the product from entering drains, sewers, or waterways.[6][7]

-

Containment and Cleaning: Absorb the spill with an inert absorbent material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[6][7]

Toxicological Information

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations.[6] The product should not be allowed to enter the environment, drains, or soil.[6] Disposal must be handled by qualified personnel.[6]

References

- 1. 4-(tert-Butyl)benzyl mercaptan | 49543-63-7 [chemicalbook.com]

- 2. 4-tert-Butylbenzyl mercaptan 49543-63-7 [sigmaaldrich.com]

- 3. Cas 49543-63-7,4-(tert-Butyl)benzyl mercaptan | lookchem [lookchem.com]

- 4. chembk.com [chembk.com]

- 5. (4-Tert-butylphenyl)methanethiol | C11H16S | CID 2757252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. fishersci.com [fishersci.com]

- 8. atmosenergy.com [atmosenergy.com]

- 9. airgas.com [airgas.com]

- 10. TERT-BUTYL MERCAPTAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. westliberty.edu [westliberty.edu]

Solubility Profile of 4-tert-butylbenzyl Mercaptan in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-tert-butylbenzyl mercaptan in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative descriptions and provides a generalized experimental protocol for determining solubility.

Physicochemical Properties

A summary of the key physicochemical properties of 4-tert-butylbenzyl mercaptan is presented below. These properties are essential for understanding its behavior in various solvent systems.

| Property | Value | Reference |

| Molecular Formula | C11H16S | [1][2] |

| Molecular Weight | 180.31 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Density | 0.966 g/mL at 25 °C | [1][2] |

| Boiling Point | 102-103 °C at 3.1 mmHg | [1][2] |

| Flash Point | 72.2 °C (162.0 °F) - closed cup | [1][5] |

| Refractive Index | n20/D 1.5430 | [1][2] |

Solubility in Organic Solvents

While specific quantitative data is scarce, 4-tert-butylbenzyl mercaptan is reported to be miscible with most organic solvents[4]. This high solubility is anticipated due to its molecular structure, which includes a large nonpolar tert-butyl group and a benzyl (B1604629) ring, along with a thiol (-SH) group that can participate in weaker polar interactions.

Based on the principle of "like dissolves like," 4-tert-butylbenzyl mercaptan is expected to be readily soluble in a range of nonpolar and polar aprotic organic solvents. Its solubility in polar protic solvents may be more varied. A general solubility profile is outlined in the table below.

| Solvent Class | Representative Solvents | Expected Solubility |

| Nonpolar | Hexane, Toluene, Benzene, Diethyl ether | High |

| Polar Aprotic | Acetone, Ethyl acetate, Dichloromethane, Tetrahydrofuran (THF) | High |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to High |

| Aqueous | Water | Low to Insoluble[6][7] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of 4-tert-butylbenzyl mercaptan in an organic solvent of interest. This method is adapted from standard laboratory procedures for solubility testing[8][9][10].

Objective: To determine the solubility of 4-tert-butylbenzyl mercaptan in a selected organic solvent at a specific temperature.

Materials:

-

4-tert-butylbenzyl mercaptan

-

Selected organic solvent(s)

-

Analytical balance

-

Volumetric flasks

-

Glass vials or test tubes with closures

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath or incubator

-

Micropipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-tert-butylbenzyl mercaptan to a series of glass vials.

-

To each vial, add a known volume of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is crucial to allow sufficient time for the dissolution process to stabilize[11].

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the temperature bath for a sufficient time to allow undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant using a micropipette.

-

Immediately filter the collected supernatant through a syringe filter compatible with the solvent to remove any suspended solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of 4-tert-butylbenzyl mercaptan of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined wavelength or High-Performance Liquid Chromatography).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of 4-tert-butylbenzyl mercaptan in the saturated solution by interpolating its analytical signal on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Repeat the experiment multiple times to ensure reproducibility and report the average solubility with the standard deviation.

-

Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of 4-tert-butylbenzyl mercaptan.

References

- 1. 4-叔丁基苄硫醇 | Sigma-Aldrich [sigmaaldrich.cn]

- 2. 4-(tert-Butyl)benzyl mercaptan | 49543-63-7 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. lookchem.com [lookchem.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.ws [chem.ws]

- 10. scribd.com [scribd.com]

- 11. youtube.com [youtube.com]

Spectroscopic Profile of 4-tert-Butylbenzyl Mercaptan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-tert-butylbenzyl mercaptan (C₁₁H₁₆S), a key intermediate in various chemical syntheses. This document details predicted and characteristic spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a clear and accessible format. Furthermore, it outlines the general experimental protocols for obtaining such data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 4-tert-butylbenzyl mercaptan.

Table 1: Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR Data | ¹³C NMR Data | ||

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| ~ 7.30 (d, 2H) | Ar-H | ~ 150.0 | C -C(CH₃)₃ |

| ~ 7.22 (d, 2H) | Ar-H | ~ 135.0 | C -CH₂SH |

| ~ 3.68 (d, 2H) | -CH₂- | ~ 128.0 | Ar-C H |

| ~ 1.65 (t, 1H) | -SH | ~ 125.5 | Ar-C H |

| ~ 1.31 (s, 9H) | -C(CH ₃)₃ | ~ 34.5 | -C (CH₃)₃ |

| ~ 31.3 | -C(C H₃)₃ | ||

| ~ 28.0 | -C H₂-SH |

Table 2: Characteristic Infrared (IR) Spectroscopy Data

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| S-H Stretch | 2550 - 2600 | Weak |

| C-H Stretch (sp³) | 2850 - 3000 | Medium-Strong |

| C-H Stretch (sp²) | 3010 - 3100 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-S Stretch | 600 - 800 | Weak |

| C-H Bend (tert-butyl) | 1365 - 1395 | Medium-Strong |

Note: Based on an ATR-IR spectrum available from PubChem, provided by Aldrich.[1]

Table 3: Predicted Mass Spectrometry (MS) Data

Predicted based on the molecular structure and common fragmentation patterns.

| m/z | Assignment | Relative Intensity |

| 180 | [M]⁺ (Molecular Ion) | Moderate |

| 165 | [M - CH₃]⁺ | Moderate |

| 147 | [M - SH]⁺ | Moderate |

| 123 | [M - C(CH₃)₃]⁺ | Strong |

| 91 | [C₇H₇]⁺ (Tropylium ion) | Strong |

| 57 | [C(CH₃)₃]⁺ | Very Strong (Base Peak) |

Experimental Protocols

Synthesis of 4-tert-Butylbenzyl Mercaptan

A common method for the synthesis of 4-tert-butylbenzyl mercaptan involves the reaction of 4-tert-butylbenzyl chloride with a sulfur source, such as sodium hydrosulfide.

Workflow for Synthesis

Caption: Synthesis of 4-tert-butylbenzyl mercaptan.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300-600 MHz.

-

Sample Preparation: A small amount of the purified 4-tert-butylbenzyl mercaptan is dissolved in a deuterated solvent (e.g., CDCl₃). Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).

-

Data Acquisition: The sample is placed in the NMR spectrometer, and the magnetic field is shimmed to ensure homogeneity. Standard pulse sequences are used to acquire the ¹H and ¹³C spectra.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied.

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Sample Preparation: A small drop of the liquid 4-tert-butylbenzyl mercaptan is placed directly onto the ATR crystal.

-

Data Acquisition: A background spectrum of the clean ATR crystal is recorded. The sample is then placed on the crystal, and the sample spectrum is acquired.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectra are typically acquired using an electron ionization (EI) source coupled with a mass analyzer (e.g., quadrupole or time-of-flight).

-

Sample Introduction: A small amount of the volatile sample is introduced into the ion source, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

-

Mass Analysis: The ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic characterization of a chemical compound like 4-tert-butylbenzyl mercaptan is illustrated below.

Caption: Spectroscopic analysis workflow.

References

Thermogravimetric Analysis of 4-tert-butylbenzyl Mercaptan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected thermogravimetric analysis (TGA) behavior of 4-tert-butylbenzyl mercaptan. In the absence of specific literature data for this compound, this document outlines a detailed experimental protocol and predicted thermal decomposition profile based on the known properties of structurally similar molecules, such as benzyl (B1604629) mercaptan, and general principles of thermal analysis.

Introduction to Thermogravimetric Analysis

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] This method is crucial for determining the thermal stability, composition, and decomposition kinetics of materials.[3][4] For a compound like 4-tert-butylbenzyl mercaptan, TGA can elucidate its volatility, decomposition temperature, and the nature of its degradation products.

Physicochemical Properties of 4-tert-butylbenzyl Mercaptan and Related Compounds

A summary of the known physical and chemical properties of 4-tert-butylbenzyl mercaptan and the related compound, benzyl mercaptan, is presented in Table 1. This data is essential for designing the TGA experiment and interpreting the results.

Table 1: Physicochemical Properties

| Property | 4-tert-butylbenzyl Mercaptan | Benzyl Mercaptan |

| CAS Number | 49543-63-7 | 100-53-8[5][6] |

| Molecular Formula | C₁₁H₁₆S | C₇H₈S[5][6] |

| Molecular Weight | 180.31 g/mol | 124.21 g/mol [7] |

| Boiling Point | 102-103 °C at 3.1 mmHg | 194-195 °C[6][7] |

| Density | 0.966 g/mL at 25 °C | 1.058 g/mL at 25 °C[6] |

| Flash Point | 72.2 °C (closed cup) | 70 °C (closed cup)[5][7] |

| Appearance | Colorless liquid | Colorless liquid[5][7] |

Proposed Experimental Protocol for TGA of 4-tert-butylbenzyl Mercaptan

This section details a recommended experimental protocol for conducting the thermogravimetric analysis of 4-tert-butylbenzyl mercaptan.

3.1. Instrumentation

A standard thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of reaching at least 600°C is required. The instrument should have precise temperature and atmosphere control.

3.2. Experimental Parameters

The following parameters are recommended for the analysis.

Table 2: Recommended TGA Experimental Parameters

| Parameter | Recommended Value | Rationale |

| Sample Mass | 5-10 mg | Provides a clear signal without causing issues related to heat and mass transfer limitations. |

| Crucible | Alumina (Al₂O₃) or Platinum (Pt) | Inert and can withstand high temperatures. An open crucible is suitable for this analysis. |

| Atmosphere | Nitrogen (N₂) or Argon (Ar), high purity | An inert atmosphere is crucial to prevent oxidation of the sample. |

| Purge Gas Flow Rate | 20-50 mL/min | Ensures the efficient removal of gaseous decomposition products from the sample area.[8] |

| Heating Rate | 10 °C/min | A common heating rate that provides good resolution of thermal events.[4] |

| Temperature Range | Ambient to 600 °C | This range should be sufficient to cover the volatilization and complete decomposition of the sample. |

| Data Collection | Mass, Time, and Temperature | These are the fundamental data points for TGA. |

3.3. Experimental Procedure

-

Instrument Preparation: Calibrate the thermogravimetric analyzer for mass and temperature according to the manufacturer's instructions.

-

Sample Preparation: Place a 5-10 mg sample of 4-tert-butylbenzyl mercaptan into the tared TGA crucible.

-

Loading the Sample: Place the crucible onto the TGA balance.

-

Equilibration: Allow the system to equilibrate at the starting temperature (e.g., 30°C) for a few minutes to ensure a stable baseline.

-

Heating Program: Initiate the heating program with a ramp rate of 10 °C/min up to 600 °C.

-

Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve should be analyzed to determine the onset of decomposition and the temperatures of maximum mass loss rate. The first derivative of the TGA curve (DTG curve) is particularly useful for identifying individual decomposition steps.

Below is a graphical representation of the proposed experimental workflow.

Caption: Experimental workflow for the TGA of 4-tert-butylbenzyl mercaptan.

Predicted Thermal Decomposition Profile and Mechanism

Based on the structure of 4-tert-butylbenzyl mercaptan and the known thermal behavior of related sulfur compounds, a multi-stage decomposition process is anticipated.

Table 3: Predicted TGA Events for 4-tert-butylbenzyl Mercaptan

| Temperature Range (°C) | Mass Loss (%) | Predicted Event |

| 100 - 250 | Variable | Volatilization of the compound. The boiling point is high, but some mass loss due to evaporation is expected before decomposition. |

| 250 - 400 | Significant | Primary Decomposition: Cleavage of the C-S and S-H bonds. The tert-butyl group may also undergo fragmentation. |

| 400 - 600 | Remaining Mass Loss | Secondary Decomposition: Breakdown of the aromatic ring and further fragmentation of initial decomposition products. |

| > 600 | Minimal | Expected to be fully decomposed, leaving minimal residue. |

The thermal decomposition of mercaptans can proceed through complex radical mechanisms. For 4-tert-butylbenzyl mercaptan, the initial steps are likely to involve the homolytic cleavage of the weakest bonds, which are the C-S and S-H bonds. The presence of the tert-butyl group, a bulky alkyl group, may influence the stability and decomposition pathway compared to benzyl mercaptan. Upon heating, toxic gases, including sulfur oxides, may be produced.[7]

A plausible, simplified decomposition pathway is illustrated below.

Caption: Plausible thermal decomposition pathway for 4-tert-butylbenzyl mercaptan.

Data Presentation

The quantitative data from the TGA experiment should be summarized in a table for clarity and ease of comparison.

Table 4: Summary of TGA Data (Hypothetical)

| Parameter | Value |

| Onset of Decomposition (T_onset) | e.g., 250 °C |

| Temperature of Maximum Decomposition Rate (T_peak) | e.g., 320 °C |

| Mass Loss at T_peak | e.g., 60% |

| Final Residue at 600 °C | e.g., < 2% |

Conclusion

This technical guide provides a framework for conducting and interpreting the thermogravimetric analysis of 4-tert-butylbenzyl mercaptan. While specific experimental data is not yet available in the public domain, the proposed protocol and predicted decomposition profile offer a robust starting point for researchers. The actual TGA curve will provide valuable insights into the thermal stability and degradation kinetics of this compound, which is of interest to scientists in various fields, including drug development where thermal stability is a critical parameter. It is recommended that the evolved gases be analyzed using a coupled technique like mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) for a more complete understanding of the decomposition mechanism.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Applications of Thermogravimetric Analysis | Innovatech Labs [innovatechlabs.com]

- 3. tainstruments.com [tainstruments.com]

- 4. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 5. Benzyl mercaptan - Wikipedia [en.wikipedia.org]

- 6. ベンジルメルカプタン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Benzyl mercaptan | C7H8S | CID 7509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. epfl.ch [epfl.ch]

Unlocking Potential: A Technical Guide to the Research Applications of 4-tert-butylbenzyl Mercaptan

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-tert-butylbenzyl mercaptan, a versatile organosulfur compound, is emerging as a valuable building block in diverse areas of chemical research and development. Its unique structural features, combining a bulky tert-butyl group with a reactive thiol moiety, impart desirable properties for applications ranging from targeted drug discovery and advanced nanomaterials to the synthesis of complex organic molecules and agrochemicals. This technical guide provides an in-depth overview of the synthesis, properties, and key research applications of 4-tert-butylbenzyl mercaptan, offering detailed experimental protocols and summarizing critical data to facilitate its adoption in the laboratory.

Introduction

4-tert-butylbenzyl mercaptan, also known as (4-(tert-butyl)phenyl)methanethiol, is an aromatic thiol with the chemical formula C₁₁H₁₆S.[1][2] The presence of the tert-butyl group on the benzene (B151609) ring provides steric hindrance and increases lipophilicity, while the benzyl (B1604629) mercaptan functional group offers a reactive site for a variety of chemical transformations. These characteristics make it a compound of significant interest in medicinal chemistry, materials science, and synthetic organic chemistry.

This guide will explore the primary research applications of 4-tert-butylbenzyl mercaptan, including its role as a key intermediate in the synthesis of potent and selective inhibitors of the Nav1.7 sodium channel for the treatment of pain, its function as a capping agent in the controlled synthesis of silver nanoparticles, and its utility as a reactant in stereoselective carbon-sulfur bond-forming reactions.

Physicochemical and Safety Data

A summary of the key physicochemical properties of 4-tert-butylbenzyl mercaptan is provided in Table 1. It is important to handle this compound with appropriate safety precautions, as it is classified as a skin and eye irritant and may cause respiratory irritation.[3][4]

| Property | Value | Reference(s) |

| CAS Number | 49543-63-7 | [1] |

| Molecular Formula | C₁₁H₁₆S | [1] |

| Molecular Weight | 180.31 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 102-103 °C at 3.1 mmHg | [1] |

| Density | 0.966 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.5430 | [1] |

| Flash Point | 72.2 °C (162.0 °F) - closed cup | [1] |

| Solubility | Miscible with most organic solvents. | [5] |

| Hazard Classifications | Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 | [1] |

Synthesis of 4-tert-butylbenzyl Mercaptan

4-tert-butylbenzyl mercaptan can be synthesized from 4-tert-butylbenzyl chloride through a nucleophilic substitution reaction with a sulfur source. A common and effective method involves the use of sodium hydrosulfide (B80085).

Experimental Protocol: Synthesis from 4-tert-butylbenzyl Chloride

This protocol is adapted from a general procedure for the synthesis of benzyl mercaptans.[5][6]

Materials:

-

4-tert-butylbenzyl chloride

-

Sodium hydrosulfide (NaSH), aqueous solution (e.g., 23%)

-

Tetrabutylammonium (B224687) bromide (phase transfer catalyst)

-

Acetic acid

-

Deionized water

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Four-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, condenser, and thermometer.

Procedure:

-

In the four-necked flask, combine 4-tert-butylbenzyl chloride (0.1 mol, 18.27 g), toluene (100 mL), and tetrabutylammonium bromide (0.0015 mol, 0.5 g).

-

Begin stirring the mixture and heat to 50 °C.

-

Slowly add a 23% aqueous solution of sodium hydrosulfide (0.13 mol, 31.7 g) dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 50 °C.

-

After the addition is complete, continue stirring at 50 °C for an additional 30 minutes to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Separate the organic layer from the aqueous layer.

-

Wash the organic layer with deionized water (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to remove the toluene.

-

The crude product, a pale yellow liquid, can be further purified by vacuum distillation to yield 4-tert-butylbenzyl mercaptan with high purity.

Expected Yield: Approximately 92%.[5]

Research Applications

Drug Discovery: Synthesis of Nav1.7 Inhibitors for Pain Therapeutics

The voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of pain.[1][7] Loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital inability to experience pain.[1] This has spurred significant research into the development of selective Nav1.7 inhibitors as a new class of analgesics.

4-tert-butylbenzyl mercaptan is a key building block in the synthesis of N-Me-aminopyrimidinone derivatives, which have been identified as potent and state-dependent inhibitors of Nav1.7.[1] The mercaptan is typically used to introduce a substituted benzylthio moiety onto the pyrimidinone core, a structural feature that has been found to be important for high potency.

The diagram below illustrates the role of the Nav1.7 channel in the transmission of pain signals from peripheral nociceptors to the central nervous system. Inhibition of this channel by small molecules can block the propagation of action potentials, thereby reducing the sensation of pain.

Caption: Role of Nav1.7 in pain signaling and the site of action for inhibitors.

| Compound Class | Target | Assay Type | IC₅₀ (nM) | Reference(s) |

| Arylsulfonamide (PF-05089771) | Human Nav1.7 | Electrophysiology | 11 | [8] |

| Aminopyrimidinone Derivative | Human Nav1.7 | Electrophysiology | < 100 | [9] |

Nanotechnology: Capping Agent for Silver Nanoparticle Synthesis

4-tert-butylbenzyl mercaptan serves as an effective capping agent in the synthesis of metal nanoparticles, particularly silver nanoparticles (AgNPs). The thiol group has a strong affinity for the surface of silver, forming a self-assembled monolayer that stabilizes the nanoparticles, prevents agglomeration, and allows for control over their size and shape.[10] The bulky tert-butyl group provides a robust steric barrier, enhancing the stability of the colloidal suspension.

The following diagram outlines a typical workflow for the synthesis of silver nanoparticles using 4-tert-butylbenzyl mercaptan as a capping agent.

Caption: A generalized workflow for the synthesis of capped silver nanoparticles.

This protocol is a representative procedure based on common methods for synthesizing thiol-capped silver nanoparticles.[11][12]

Materials:

-

Silver nitrate (B79036) (AgNO₃)

-

4-tert-butylbenzyl mercaptan

-

Sodium borohydride (B1222165) (NaBH₄)

-

Ethanol or another suitable solvent

-

Deionized water

-

Glassware (e.g., flasks, beakers)

-

Magnetic stirrer

Procedure:

-

Prepare a 1 mM solution of silver nitrate in deionized water.

-

Prepare a 10 mM solution of 4-tert-butylbenzyl mercaptan in ethanol.

-

In a flask, mix 50 mL of the silver nitrate solution with a specific volume of the 4-tert-butylbenzyl mercaptan solution (the ratio will influence nanoparticle size) under vigorous stirring.

-

Prepare a fresh, ice-cold 10 mM solution of sodium borohydride in deionized water.

-

Rapidly inject the sodium borohydride solution into the silver nitrate/mercaptan mixture while stirring vigorously. A color change to yellow or brown indicates the formation of silver nanoparticles.

-

Continue stirring for at least 1 hour to ensure complete reaction and stabilization.

-

The resulting colloidal suspension of silver nanoparticles can be purified by centrifugation and redispersion in a suitable solvent.

Characterization: The synthesized nanoparticles should be characterized using techniques such as UV-Vis spectroscopy (to observe the surface plasmon resonance peak), transmission electron microscopy (TEM) for size and morphology, and dynamic light scattering (DLS) for size distribution and zeta potential.[13][14]

| Parameter | Typical Value/Range | Characterization Technique |

| Surface Plasmon Resonance (λmax) | 400 - 450 nm | UV-Vis Spectroscopy |

| Average Particle Size | 5 - 50 nm | Transmission Electron Microscopy (TEM) |

| Particle Morphology | Spherical | Transmission Electron Microscopy (TEM) |

| Zeta Potential | -20 to -50 mV | Dynamic Light Scattering (DLS) |

Organic Synthesis: Stereoselective Sulfa-Michael Addition

4-tert-butylbenzyl mercaptan is a useful nucleophile in the sulfa-Michael addition, a reaction that forms a carbon-sulfur bond through the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound. When catalyzed by a chiral thiourea (B124793) catalyst, this reaction can proceed with high stereoselectivity, providing access to chiral sulfides which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[15]

The following diagram illustrates the key components and their interaction in a stereoselective thiourea-catalyzed sulfa-Michael addition.

Caption: Key interactions in a stereoselective sulfa-Michael addition.

This is a general protocol based on known procedures for this type of reaction.[15][16]

Materials:

-

4-tert-butylbenzyl mercaptan

-

An α,β-unsaturated carbonyl compound (e.g., chalcone)

-

A chiral thiourea catalyst (e.g., a Takemoto catalyst)

-

An organic solvent (e.g., toluene or dichloromethane)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add the α,β-unsaturated carbonyl compound (1.0 mmol) and the chiral thiourea catalyst (0.05-0.1 mmol, 5-10 mol%).

-

Dissolve the solids in the organic solvent (2-5 mL).

-

Add 4-tert-butylbenzyl mercaptan (1.2 mmol) to the reaction mixture.

-

Stir the reaction at the desired temperature (e.g., room temperature) and monitor its progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel to afford the chiral sulfide.

Analysis: The enantiomeric excess of the product should be determined by chiral high-performance liquid chromatography (HPLC).

Conclusion

4-tert-butylbenzyl mercaptan is a chemical with significant and expanding research applications. Its utility in the synthesis of promising drug candidates, the fabrication of advanced nanomaterials, and as a versatile tool in organic synthesis highlights its importance to the scientific community. The detailed protocols and data presented in this guide are intended to empower researchers to explore and exploit the full potential of this valuable compound in their own investigations. As research in these fields continues to advance, it is likely that new and innovative applications for 4-tert-butylbenzyl mercaptan will be discovered.

References

- 1. physoc.org [physoc.org]

- 2. What are Voltage-gated sodium channels blockers and how do they work? [synapse.patsnap.com]

- 3. Synthesis of Alkanethiolate-Capped Metal Nanoparticles Using Alkyl Thiosulfate Ligand Precursors: A Method to Generate Promising Reagents for Selective Catalysis [mdpi.com]

- 4. Voltage-gated sodium channel - Wikipedia [en.wikipedia.org]

- 5. echemi.com [echemi.com]

- 6. US5001271A - Synthesis of benzyl mercaptan - Google Patents [patents.google.com]

- 7. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Thiolated Nanoparticles for Biomedical Applications: Mimicking the Workhorses of Our Body - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Silver Nanoparticles [protocols.io]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Biosynthesis, characterization and study of the application of silver nanoparticle for 4-nitrophenol reduction, and antimicrobial activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BJOC - Stereoselective amine-thiourea-catalysed sulfa-Michael/nitroaldol cascade approach to 3,4,5-substituted tetrahydrothiophenes bearing a quaternary stereocenter [beilstein-journals.org]

- 16. Stereoselective amine-thiourea-catalysed sulfa-Michael/nitroaldol cascade approach to 3,4,5-substituted tetrahydrothiophenes bearing a quaternary stereocenter - PMC [pmc.ncbi.nlm.nih.gov]

literature review on 4-tert-butylbenzyl mercaptan synthesis

An In-depth Technical Guide to the Synthesis of 4-tert-butylbenzyl Mercaptan

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-butylbenzyl mercaptan, also known as (4-tert-butylphenyl)methanethiol, is a crucial intermediate in organic synthesis.[1][2] Its primary application lies in the production of the acaricide Pyridaben, making it a significant compound in the agrochemical industry.[1][3] This technical guide provides a comprehensive review of the primary synthetic routes for 4-tert-butylbenzyl mercaptan, complete with detailed experimental protocols, quantitative data, and process visualizations to aid researchers in their synthetic endeavors.

Physicochemical Properties

| Property | Value |

| CAS Number | 49543-63-7 |

| Molecular Formula | C11H16S |

| Molecular Weight | 180.31 g/mol [4] |

| Appearance | Colorless to light yellow liquid[3] |

| Boiling Point | 102-103 °C at 3.1 mmHg[4] |

| Density | 0.966 g/mL at 25 °C[4] |

| Refractive Index | n20/D 1.5430[4] |

There are three primary, well-documented methods for the synthesis of 4-tert-butylbenzyl mercaptan. Each route offers distinct advantages and challenges in terms of starting materials, reaction conditions, and overall yield.

-

Nucleophilic Substitution of 4-tert-butylbenzyl Halide with a Sulfhydrylating Agent.

-

Via S-alkyl Isothiouronium Salt Formation and Subsequent Hydrolysis.

-

Reduction of 4-tert-butylbenzenesulfonyl Chloride.

The following sections will provide a detailed exploration of each of these synthetic pathways.

Route 1: Nucleophilic Substitution with Sodium Hydrosulfide (B80085)

This method is a direct and efficient one-step process for the synthesis of 4-tert-butylbenzyl mercaptan. It involves the reaction of 4-tert-butylbenzyl chloride with sodium hydrosulfide in a biphasic system, facilitated by a phase transfer catalyst.

Reaction Scheme

Caption: Synthesis of 4-tert-butylbenzyl mercaptan via nucleophilic substitution.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 92% (crude), >99% (after distillation) | [3] |

| Purity | 93% (crude), 99% (after distillation) | [3] |

| Reaction Time | 1 hour | [3] |

| Reaction Temperature | 50°C | [3] |

Detailed Experimental Protocol[3]

-

Reaction Setup: In a 300 mL four-necked reaction flask equipped with a mechanical stirrer, thermometer, dropping funnel, and condenser, add 18.3 g (0.1 mol) of 4-tert-butylbenzyl chloride, 100 g of toluene, 0.5 g of tetrabutylammonium bromide, and 1.8 g (0.03 mol) of acetic acid.

-

Reaction Execution: Heat the mixture to 50°C with stirring.

-

Addition of Sodium Hydrosulfide: Add 31.7 g (0.13 mol) of a 23% aqueous solution of sodium hydrosulfide dropwise over 30 minutes, maintaining the temperature at 50°C.

-

Reaction Completion: Continue stirring at 50°C for an additional 30 minutes after the addition is complete.

-

Work-up: Cool the reaction mixture to room temperature and allow the layers to separate.

-

Purification: Wash the organic (toluene) layer with water. Evaporate the toluene under reduced pressure to yield approximately 18.0 g of a pale yellow liquid (93% purity).

-

Optional Distillation: For higher purity, distill the crude product under vacuum (90-92°C / 532 Pa) to obtain 4-tert-butylbenzyl mercaptan with a purity exceeding 99%.

Route 2: Via S-alkyl Isothiouronium Salt

This two-step method is a classic approach for the synthesis of thiols from alkyl halides.[5][6] It is particularly useful for minimizing the formation of dialkyl sulfide (B99878) byproducts. The process involves the formation of a stable S-(4-tert-butylbenzyl) isothiouronium salt, which is then hydrolyzed under basic conditions to yield the desired mercaptan.

Reaction Scheme

Caption: Two-step synthesis of 4-tert-butylbenzyl mercaptan via an isothiouronium salt.

Quantitative Data

While a specific protocol for the 4-tert-butyl derivative was not found, the following data for the synthesis of tert-butyl mercaptan from tert-butyl bromide provides a reasonable estimate.

| Parameter | Value | Reference |

| Yield | ~74% | [7] |

| Salification Temperature | 50°C | [7] |

| Salification Time | 4 hours | [7] |

| Hydrolysis Temperature | 60°C (reflux) | [7] |

| Hydrolysis Time | 2 hours | [7] |

Detailed Experimental Protocol (Adapted from similar syntheses)

Step 1: Synthesis of S-(4-tert-butylbenzyl) isothiouronium chloride

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-tert-butylbenzyl chloride and an equimolar amount of thiourea in ethanol.

-

Reaction Execution: Heat the mixture to reflux and stir for 1-2 hours.

-

Isolation of Salt: Cool the reaction mixture to room temperature. The S-(4-tert-butylbenzyl) isothiouronium chloride will precipitate. Collect the solid by filtration and wash with cold ethanol. The salt can be used in the next step without further purification.

Step 2: Hydrolysis to 4-tert-butylbenzyl mercaptan

-

Reaction Setup: Suspend the S-(4-tert-butylbenzyl) isothiouronium chloride in an aqueous solution of sodium hydroxide (B78521) (2 equivalents).

-

Reaction Execution: Heat the mixture to reflux for 1-2 hours.

-

Work-up: Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to a pH of approximately 1-2.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-tert-butylbenzyl mercaptan. Further purification can be achieved by vacuum distillation.

Route 3: Reduction of 4-tert-butylbenzenesulfonyl Chloride

This synthetic route involves the preparation of 4-tert-butylbenzenesulfonyl chloride from tert-butylbenzene (B1681246), followed by its reduction to the corresponding mercaptan.

Reaction Scheme

Caption: Two-step synthesis of 4-tert-butylbenzyl mercaptan via sulfonyl chloride reduction.

Quantitative Data

Step 1: Synthesis of 4-tert-butylbenzenesulfonyl chloride

| Parameter | Value | Reference |

| Yield | 55% | [8] |

| Purity | 99.8% | [8] |

Step 2: Reduction to 4-tert-butylbenzyl mercaptan

Detailed Experimental Protocol

Step 1: Synthesis of 4-tert-butylbenzenesulfonyl chloride (Adapted from[8])

-

Reaction: React tert-butylbenzene with chlorosulfonic acid.

-

Purification: The crude product can be purified by crystallization from an alkane solvent (e.g., heptane) to yield high-purity 4-tert-butylbenzenesulfonyl chloride.

Step 2: Reduction to 4-tert-butylbenzyl mercaptan (General Procedure[9])

-

Reaction Setup: In a suitable solvent such as toluene, dissolve the 4-tert-butylbenzenesulfonyl chloride.

-

Reaction Execution: Add triphenylphosphine (B44618) to the solution and heat as required to drive the reaction to completion.

-

Work-up and Purification: Upon completion, the reaction mixture is worked up to isolate the crude thiol. Purification is typically achieved through chromatography or distillation.

Conclusion

The synthesis of 4-tert-butylbenzyl mercaptan can be effectively achieved through several synthetic routes. The choice of method will depend on the availability of starting materials, desired purity, and scale of the reaction. The direct nucleophilic substitution with sodium hydrosulfide offers a high-yield, one-step process. The isothiouronium salt route provides a reliable method for minimizing sulfide byproducts. Finally, the reduction of the corresponding sulfonyl chloride presents an alternative pathway, particularly if the sulfonyl chloride is a readily available intermediate. This guide provides the necessary details for researchers to select and implement the most suitable synthetic strategy for their specific needs.

References

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. echemi.com [echemi.com]

- 4. 4-tert-Butylbenzyl mercaptan 49543-63-7 [sigmaaldrich.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. JP2012121816A - Production method of high purity 4-tert-butylbenzenesulfonyl chloride - Google Patents [patents.google.com]

- 9. Reduction of Sulfonyl Chlorides [organic-chemistry.org]

handling and storage of 4-tert-butylbenzyl mercaptan

An In-depth Technical Guide to the Handling and Storage of 4-tert-butylbenzyl Mercaptan

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-butylbenzyl mercaptan, also known as (4-tert-butylphenyl)methanethiol, is a benzyl (B1604629) mercaptan derivative with the chemical formula C11H16S.[1] It is a crucial intermediate in the synthesis of various organic compounds, including the acaricide pyridaben, and is also utilized as a ligand in the synthesis of metal clusters.[2][3] This guide provides a comprehensive overview of the safe handling and storage procedures for 4-tert-butylbenzyl mercaptan, intended for laboratory and drug development professionals.

Chemical and Physical Properties

4-tert-butylbenzyl mercaptan is a colorless to light yellow liquid with a characteristic stench.[4][5] Understanding its physical and chemical properties is fundamental to its safe handling.

| Property | Value |

| Molecular Formula | C11H16S[1] |

| Molecular Weight | 180.31 g/mol [1][6] |

| CAS Number | 49543-63-7[7] |

| Appearance | Colorless or light yellow liquid[4][5] |

| Boiling Point | 102-103 °C at 3.1 mmHg[2] |

| Density | 0.966 g/mL at 25 °C |

| Flash Point | 72.2 °C (162.0 °F) - closed cup[8] |

| Refractive Index | n20/D 1.5430 |

Hazard Identification and Safety Precautions

4-tert-butylbenzyl mercaptan is classified as a hazardous substance. The GHS pictograms associated with this chemical indicate it is an irritant.

Hazard Statements:

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4]

-

P264: Wash skin thoroughly after handling.[4]

-

P271: Use only outdoors or in a well-ventilated area.[9]

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[9]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[9]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

Handling and Personal Protective Equipment (PPE)

Proper handling procedures are critical to minimize exposure and ensure a safe working environment.

Experimental Protocol for Safe Handling:

-

Ventilation: Always handle 4-tert-butylbenzyl mercaptan in a well-ventilated area, preferably within a chemical fume hood.[9][10]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[9]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).[9]

-

Respiratory Protection: If ventilation is inadequate or for spill cleanup, use a NIOSH-approved respirator with an appropriate filter for organic vapors.[8]

-

Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[9]

-

-

Hygiene: Wash hands thoroughly after handling.[11] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[10]

-

Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[10][12]

Storage Requirements

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.

Experimental Protocol for Safe Storage:

-

Container: Store in a tightly closed container.[9]

-

Location: Store in a cool, dry, and well-ventilated place.[9][13]

-

Incompatible Materials: Store away from strong oxidizing agents and acids.[12]

-

Labeling: Ensure containers are clearly labeled with the chemical name and associated hazards.

| Storage Parameter | Recommendation |

| Storage Class Code | 10 - Combustible liquids[8] |

| Ventilation | Store in a well-ventilated place.[9] |

| Container | Keep container tightly closed.[9] |

| Temperature | Keep cool.[9][13] |

Emergency Procedures

In the event of an emergency, follow these procedures.

Experimental Protocol for Emergency Response:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[9][11]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical advice if skin irritation occurs.[9][11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if eye irritation persists.[9][11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

-

Spill Response: Evacuate the area and ensure adequate ventilation. Remove all sources of ignition. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[11]

-

Fire Fighting: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire.[9] Firefighters should wear self-contained breathing apparatus and full protective gear.[9]

Logical Workflow for Handling and Storage

The following diagram illustrates the logical workflow for the safe .

Caption: Safe Handling and Storage Workflow.

Conclusion

The safe are paramount for protecting laboratory personnel and the environment. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can minimize risks and ensure the safe and effective use of this important chemical intermediate. Always refer to the most current Safety Data Sheet (SDS) for the most up-to-date information.

References

- 1. scbt.com [scbt.com]

- 2. 4-(tert-Butyl)benzyl mercaptan | 49543-63-7 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. echemi.com [echemi.com]